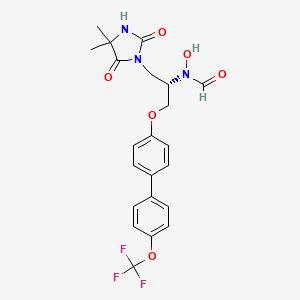

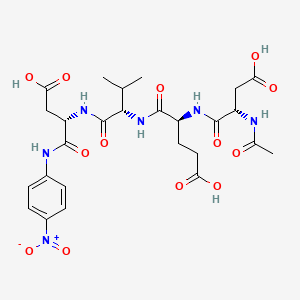

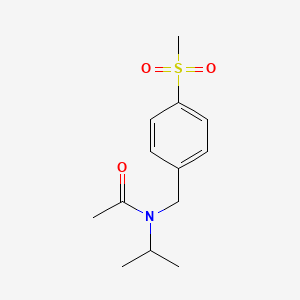

![molecular formula C15H9ClF6NO5P B1664391 2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate CAS No. 634913-39-6](/img/structure/B1664391.png)

2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

Research by Vora and Vyas (2019) details the synthesis of novel compounds using 2-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole for antimicrobial purposes. The synthesis process involves a Biginelli reaction and the use of (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone). This compound was characterized using infrared, 1H nuclear magnetic resonance, and mass spectroscopic techniques and evaluated for its antibacterial and antifungal activities (Vora & Vyas, 2019).

Aquaporin-4 Inhibition and Cerebral Edema Reduction

A study by Farr et al. (2019) identified a compound, AER-271, which is a prodrug of AER-270 (N-[3,5-bis (trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide), and involves 2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate. This compound was found to inhibit Aquaporin-4, reducing cerebral edema and improving neurological outcomes in models of central nervous system injury (Farr et al., 2019).

Synthesis of Electron-Deficient Phosphine Oxides

Busacca et al. (2007) discussed the synthesis of electron-deficient secondary phosphine oxides, including the preparation of bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide. This research is significant in the field of organic synthesis, particularly in the development of phosphorus-containing compounds (Busacca et al., 2007).

Ionic Liquid Catalysis

Kalantari (2012) utilized triethyl ammonium dihydrogen phosphate as an acidic ionic liquid catalyst for synthesizing compounds like 1,8-dioxo-octahydroxanthenes. This study demonstrates the application of phosphates in facilitating chemical reactions under mild conditions (Kalantari, 2012).

Mécanisme D'action

The compound is associated with Aquaporins, which are cell membrane proteins that act as molecular water channels . Aquaporin inhibitors, such as this compound, may be of utility in the treatment or control of diseases of water imbalance, for example edema (particularly edema of the brain and spinal cord), hyponatremia, and excess fluid retention, as well as diseases such as epilepsy, retinal ischemia and other diseases of the eye, myocardial ischemia, myocardial ischemia/reperfusion injury, myocardial infarction, myocardial hypoxia, congestive heart failure, sepsis, and neuromyelitis optica, as well as migraines .

Propriétés

IUPAC Name |

[2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-chlorophenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF6NO5P/c16-9-1-2-12(28-29(25,26)27)11(6-9)13(24)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6H,(H,23,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHXPHFIHYXZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF6NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-4-chlorophenyl dihydrogen phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

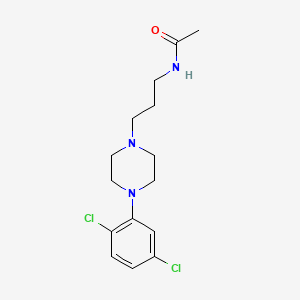

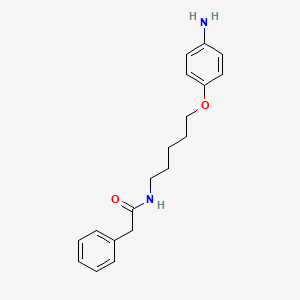

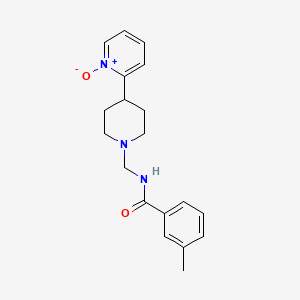

![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride](/img/structure/B1664310.png)